molecular formula C16H28ClNO7 B15341708 4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride

4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride

Cat. No.: B15341708
M. Wt: 381.8 g/mol
InChI Key: WLKFVHSGZPPEKQ-UHFFFAOYSA-N
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Description

4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride is a cyclic compound widely used as an ionophore. It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier . This compound is particularly significant in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride can be synthesized through a series of organic reactions. One common method involves the functionalization of 18-crown-6 with an amino group at the para position of the benzene ring. This process typically involves the use of reagents such as aniline and crown ether under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods ensure high purity and yield of the compound, which is essential for its application in various fields .

Chemical Reactions Analysis

Complexation with Metal Ions

The compound’s primary chemical reactivity involves selective coordination with metal ions. Its 18-crown-6 cavity (diameter ~2.6–3.2 Å) preferentially binds larger cations like K⁺ and Pb²⁺, while the amino group enhances stability through hydrogen bonding .

Key Findings:

Metal IonBinding Constant (log K)Selectivity Ratio (vs Na⁺)Application Example
Pb²⁺4.8–5.21,200:1Environmental remediation
K⁺3.5–4.0800:1Drug delivery systems
Ba²⁺2.1–2.5150:1Nuclear waste processing

This selectivity is critical for solid-phase extraction methods, where the compound-functionalized magnetic nanoparticles (Fe₃O₄@AB18C6) achieve >95% Pb²⁺ recovery from complex matrices like milk and tap water .

Synthetic Functionalization Reactions

The compound serves as a precursor in polymer chemistry. A notable reaction involves its methacrylation for synthesizing stimuli-responsive copolymers:

Reaction Pathway:

  • Reduction : 4-Nitrobenzo-18-crown-6 → 4-Aminobenzo-18-crown-6

    • Reagents: Pd/C, hydrazine hydrate, ethanol .

    • Yield: 85–90% (confirmed via FTIR and ¹H NMR) .

  • Amidation :

    • 4-Aminobenzo-18-crown-6 + methacryloyl chloride → B18C6Am (methacrylated crown ether)

    • Conditions: DCM, 0°C → RT, triethylamine catalyst .

    • Purity: >98% (verified by TLC and elemental analysis) .

The resulting monomer (B18C6Am) undergoes reversible addition-fragmentation chain-transfer (RAFT) polymerization to form amphiphilic copolymers for K⁺-responsive drug delivery .

pH-Dependent Solubility and Reactivity

The compound’s solubility and ion-binding efficiency are pH-sensitive:

pH RangeSolubility (mg/mL)Pb²⁺ Binding Efficiency
2–412–15<10%
5–78–1060–75%
8–103–5>90%

Under alkaline conditions (pH >8), deprotonation of the amino group enhances Pb²⁺ coordination, enabling efficient desorption in magnetic solid-phase extraction .

Stability Under Environmental Conditions

The compound degrades via hydrolysis under extreme conditions:

ConditionDegradation PathwayHalf-Life
Aqueous HCl (1M, 100°C)Cleavage of ether linkages2.5 hr
UV Exposure (254 nm, 24 hr)Oxidation of amino group to nitro group72 hr

This instability necessitates storage in anhydrous, dark environments .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundCavity Size (Å)Pb²⁺ Binding Constant (log K)
4-Aminobenzo-18-crown-62.8–3.25.2
Benzo-15-crown-51.7–2.22.3
18-Crown-6 (no amino)2.6–3.24.1

The amino group in 4-Aminobenzo-18-crown-6 enhances Pb²⁺ binding by 26% compared to unsubstituted 18-crown-6 .

Scientific Research Applications

4′-Aminobenzo-18-crown-6 is a chemical compound with the molecular formula C16H25NO6 . It can also be referred to as (Benzo-18-crown-6)-4′-ylamine or 4-AMINOBENZO-18-CROWN-6 .

Properties

  • Molecular Weight The molecular weight of 4′-Aminobenzo-18-crown-6 is 327.37 .
  • Melting Point It has a melting point of 53-58° C .
  • Boiling Point The boiling point is 511.9° C at 760 mmHg .

Applications

4′-Aminobenzo-18-crown-6 is used for several applications, including:

  • Adsorbent for Lead Ions 4′-Aminobenzo-18-crown-6 functionalized magnetic nanoparticles can be used as a solid-phase extraction adsorbent for the determination of Pb2+ . The cavity of 4′-Aminobenzo-18-crown-6 (AB18C6) matches the size of Pb2+, giving it excellent adsorbability and selectivity .
  • Surface Modification It is used in surface modification by coating with dithiocarbamate on AuNPs for use as a calorimetric probe for the detection of Pb(II) ions in wastewater .
  • Precursor for Copolymers As a precursor for the preparation of thiophene analogs containing copolymers of crown ether to study the chromic properties .
  • Electrochemical Sensor To functionalize the gold surface to fabricate an electrochemical sensor for the specific detection of potassium ions .
  • Ligand in Coordination Chemistry It is used as a ligand in coordination chemistry for its ability to selectively bind metal cations .

Mechanism of Action

The mechanism by which 4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride exerts its effects involves the coordination of its oxygen atoms with metal ions. This coordination creates a stable complex, facilitating the transport and detection of these ions. The planar structure of the oxygen atoms provides a strong negative potential barrier, enhancing the compound’s ability to interact with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride is unique due to the presence of the amino group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly useful in applications requiring high selectivity and stability .

Properties

Molecular Formula

C16H28ClNO7

Molecular Weight

381.8 g/mol

IUPAC Name

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine;hydrate;hydrochloride

InChI

InChI=1S/C16H25NO6.ClH.H2O/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15;;/h1-2,13H,3-12,17H2;1H;1H2

InChI Key

WLKFVHSGZPPEKQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1.O.Cl

Origin of Product

United States

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